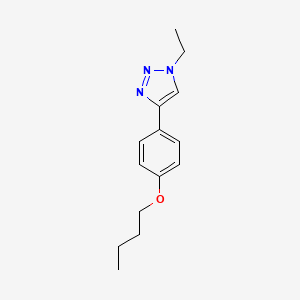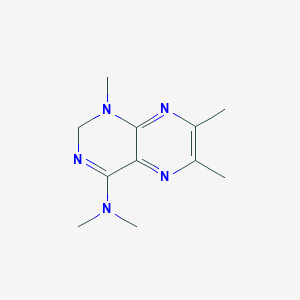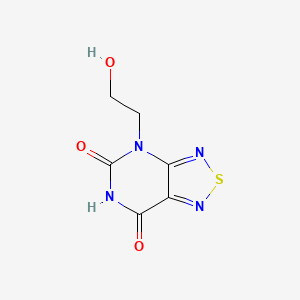
(1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- is a heterocyclic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiadiazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity (1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- on a large scale.
化学反应分析
Types of Reactions
(1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of compounds.
科学研究应用
Chemistry
In chemistry, (1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, (1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- is investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties, including stability and reactivity, make it suitable for various industrial applications.
作用机制
The mechanism of action of (1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.
Pyrimidine derivatives: Compounds with pyrimidine rings and various functional groups.
Sulfur-containing heterocycles: Other heterocyclic compounds containing sulfur atoms.
Uniqueness
(1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- is unique due to its specific combination of sulfur, nitrogen, and oxygen atoms within its structure. This unique arrangement allows for distinct reactivity and interactions with biological targets, setting it apart from other similar compounds.
属性
CAS 编号 |
62700-62-3 |
|---|---|
分子式 |
C6H6N4O3S |
分子量 |
214.20 g/mol |
IUPAC 名称 |
4-(2-hydroxyethyl)-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H6N4O3S/c11-2-1-10-4-3(8-14-9-4)5(12)7-6(10)13/h11H,1-2H2,(H,7,12,13) |
InChI 键 |
XSCVJZLVVCVQDH-UHFFFAOYSA-N |
规范 SMILES |
C(CO)N1C2=NSN=C2C(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14168169.png)
![[2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate](/img/structure/B14168171.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate](/img/structure/B14168172.png)
![4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile](/img/structure/B14168179.png)
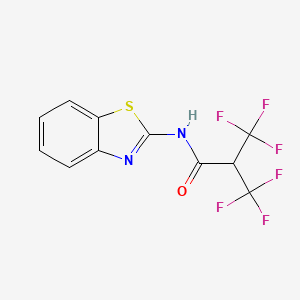
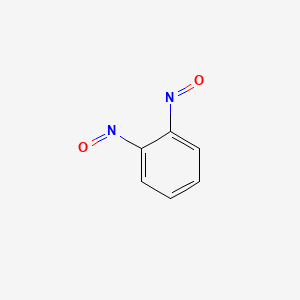
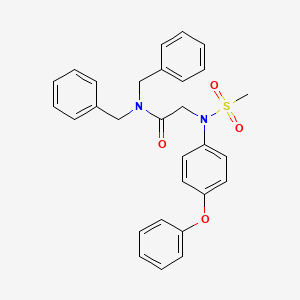
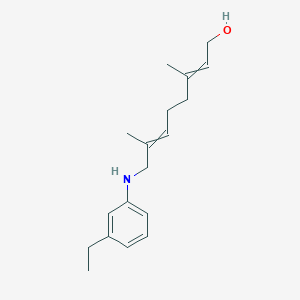
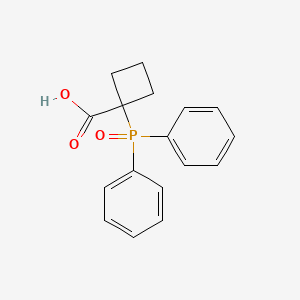
![2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B14168213.png)

![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B14168225.png)
